

Application of Chemiluminescence for the Determination of Famotidine

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Compound of Interest

Compound Name: *Famotidine sulfamoyl
propanamide*

Cat. No.: *B009646*

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Application Note & Protocol

Introduction

Famotidine is a potent H₂-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. The development of sensitive, rapid, and cost-effective analytical methods for its determination in pharmaceutical formulations and biological fluids is of significant importance. Chemiluminescence (CL) offers a highly sensitive and selective analytical approach for this purpose. This document provides detailed protocols and data for the analysis of famotidine using various chemiluminescence systems.

Principle

The chemiluminescence methods for famotidine analysis are generally based on its ability to enhance or catalyze a light-emitting reaction. Famotidine can participate in oxidation-reduction reactions, and the energy released in these reactions is emitted as light. The intensity of the emitted light is directly proportional to the concentration of famotidine over a defined range.

Quantitative Data Summary

A summary of the analytical performance of different chemiluminescence systems for the determination of famotidine is presented in the table below.

Chemiluminescence System	Analytical Method	Linear Range	Limit of Detection (LOD)	Application	Reference
Luminol-H ₂ O ₂ -Co(II)	Flow Injection Analysis	0.01 - 1.0 µg/mL	3 ng/mL	Pharmaceutical Formulations	
Potassium permanganate-Rhodamine B	Flow Injection Analysis	5.0 - 100.0 ng/mL	1.7 ng/mL	Pharmaceutical Formulations & Human Serum	
Tris(2,2'-bipyridyl)ruthenium(II)-Ce(IV)	Flow Injection Analysis	0.05 - 10.0 µg/mL	15 ng/mL	Pharmaceutical Formulations & Urine	

Experimental Protocols

Protocol 1: Famotidine Analysis using Luminol-H₂O₂-Co(II) System

This protocol is based on the enhancing effect of famotidine on the chemiluminescence reaction between luminol and hydrogen peroxide, catalyzed by Co(II).

1. Reagent Preparation:

- Luminol Stock Solution (1.0×10^{-2} M): Dissolve 0.177 g of luminol in 100 mL of 0.05 M NaOH solution.
- Hydrogen Peroxide Solution (0.1 M): Dilute 1.0 mL of 30% (w/w) H₂O₂ to 100 mL with deionized water.
- Co(II) Solution (1.0×10^{-3} M): Dissolve 0.024 g of CoCl₂·6H₂O in 100 mL of deionized water.

- Famotidine Standard Stock Solution (100 µg/mL): Dissolve 10.0 mg of famotidine in 100 mL of deionized water. Prepare working standards by serial dilution.

2. Instrumentation:

- Flow injection chemiluminescence analyzer equipped with a peristaltic pump, injection valve, and a photomultiplier tube detector.

3. Procedure:

- Set up the flow injection manifold as depicted in the workflow diagram.
- Pump the carrier stream (deionized water), luminol solution, and H₂O₂-Co(II) mixture at their respective flow rates.
- Inject a 100 µL aliquot of the famotidine standard or sample solution into the carrier stream.
- The sample mixes with the reagent streams in the reaction coil.
- Measure the chemiluminescence intensity using the photomultiplier tube.
- Construct a calibration curve by plotting the CL intensity versus the famotidine concentration.
- Determine the concentration of famotidine in the sample from the calibration curve.

Protocol 2: Famotidine Analysis using Potassium Permanganate-Rhodamine B System

This method utilizes the chemiluminescence produced from the oxidation of rhodamine B by potassium permanganate in a sulfuric acid medium, which is significantly enhanced by the presence of famotidine.

1. Reagent Preparation:

- Potassium Permanganate Solution (1.0×10^{-3} M): Dissolve 0.0158 g of KMnO₄ in 100 mL of deionized water.

- Rhodamine B Solution (1.0×10^{-3} M): Dissolve 0.048 g of rhodamine B in 100 mL of deionized water.
- Sulfuric Acid Solution (0.1 M): Carefully add 0.56 mL of concentrated H_2SO_4 to approximately 90 mL of deionized water, then dilute to 100 mL.
- Famotidine Standard Stock Solution (100 $\mu\text{g/mL}$): Prepare as described in Protocol 1.

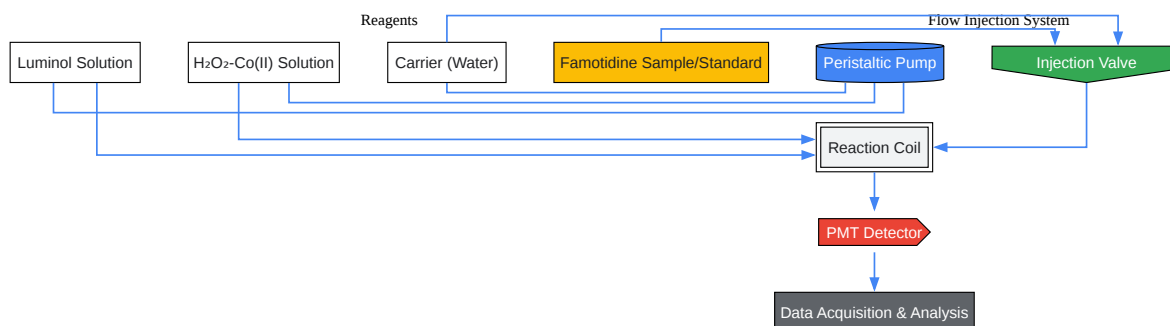
2. Instrumentation:

- A flow injection chemiluminescence system similar to the one described in Protocol 1.

3. Procedure:

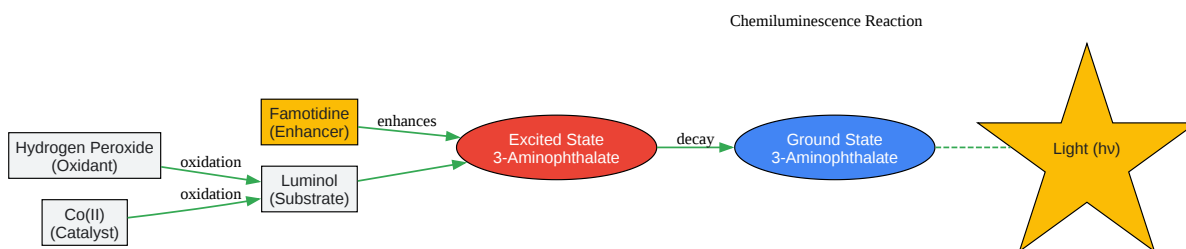
- Configure the flow injection system according to the experimental setup diagram.
- Pump the potassium permanganate solution (mixed with sulfuric acid) and the rhodamine B solution.
- Inject a 100 μL volume of the famotidine standard or sample.
- The injected famotidine enhances the chemiluminescence reaction in the flow cell.
- Record the peak height of the chemiluminescence signal.
- Generate a calibration plot of CL intensity against famotidine concentration.
- Quantify the famotidine concentration in the unknown samples.

Diagrams



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Caption: Workflow for Famotidine analysis using the Luminol-H₂O₂-Co(II) system.



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Caption: Signaling pathway of the Famotidine-enhanced Luminol chemiluminescence reaction.

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